(14C)-Cycloleucine is classified as a small molecule and falls under the category of experimental drugs. It is identified by its DrugBank accession number DB04620. The compound has a chemical formula of and an average molecular weight of approximately 129.157 g/mol. It is primarily sourced from laboratory synthesis rather than natural extraction.
The synthesis of (14C)-Cycloleucine typically involves the cyclization of leucine, which can be achieved through various chemical reactions. A common method includes the use of cyclization agents that facilitate the formation of the cyclic structure from the linear leucine molecule.
The reaction conditions, such as temperature, pressure, and time, are critical for optimizing yield and purity. Analytical techniques like chromatography may be employed to purify the synthesized compound and confirm its structure.
(14C)-Cycloleucine features a cyclic structure that distinguishes it from its linear counterpart, leucine. The cyclic nature impacts its biochemical interactions and properties.
The unique structure contributes to its function as an inhibitor in biochemical pathways.
(14C)-Cycloleucine participates in various chemical reactions primarily related to its role in inhibiting nucleic acid methylation.
The kinetics of inhibition can be studied using enzyme assays that measure the activity of methyltransferases in the presence of varying concentrations of (14C)-Cycloleucine.
The mechanism of action for (14C)-Cycloleucine involves its interaction with methyltransferases:
Data from experimental studies indicate that this inhibition can lead to altered patterns of gene expression, making it a useful tool for investigating gene regulation mechanisms.
These properties influence its behavior in biological systems and its suitability for various applications in research.
(14C)-Cycloleucine has several scientific uses:
(14C)-Cycloleucine (1-aminocyclopentane-1-carboxylic acid) functions as a potent suppressor of nucleic acid methylation through targeted depletion of the universal methyl donor S-adenosyl methionine (SAM). The compound achieves this by competitively inhibiting methionine adenosyltransferase (MAT), the enzyme responsible for catalyzing SAM biosynthesis from methionine and ATP. This inhibition occurs through structural mimicry, wherein cycloleucine's constrained cyclopentane backbone resembles the transition state during methionine's adenosylation [1] [5]. Studies in rat hepatocytes demonstrate that treatment with 20 mM cycloleucine reduces intracellular SAM pools by >70% within 24 hours, creating a methyl-donor deficit that profoundly impacts methylation reactions [1].
The methylation deficit extends specifically to DNA and RNA modification processes. Whole-genome bisulfite sequencing in Arabidopsis models reveals that cycloleucine-induced SAM depletion triggers significant hypomethylation at transposable elements (TEs) and repetitive sequences—genomic regions particularly dependent on robust SAM availability for methylation maintenance. CG context methylation decreases by 35-60% in heterochromatic regions following cycloleucine exposure, while CHH contexts exhibit 45-75% reductions depending on genomic positioning [3]. These methylation losses correlate with transcriptional reactivation of silenced transposons and loss of imprinting at specific loci. The mechanistic link between SAM depletion and methylation suppression is further evidenced by in vitro methylation assays showing that DNA methyltransferase activity decreases proportionally to SAM concentration, with 50% activity loss observed at SAM levels equivalent to those in cycloleucine-treated cells [6].
Table 1: Impact of Cycloleucine-Induced SAM Depletion on Methylation Parameters in Cellular Models
| Biological System | [SAM] Reduction | CG Methylation Loss | CHG Methylation Loss | CHH Methylation Loss | Functional Consequences |
|---|---|---|---|---|---|
| Rat Hepatocytes | 70-80% | Not measured | Not measured | Not measured | GSH depletion, ROS increase |
| Arabidopsis thaliana | 60-75% | 35-60% at TEs | 40-65% at TEs | 45-75% at TEs | TE reactivation |
| HepG2 Cells | 65-70% | 25-40% genome-wide | 30-50% heterochromatin | 50-70% heterochromatin | Altered gene expression |
The methionine salvage pathway (MSP) serves as a critical metabolic circuit for regenerating methionine from methylthioadenosine (MTA), thereby conserving methyl groups and maintaining SAM homeostasis. (14C)-Cycloleucine exerts multi-nodal inhibition on this pathway, primarily through irreversible inhibition of two key enzymes: methionine adenosyltransferase (MAT) and S-adenosylmethionine decarboxylase (AdoMetDC) [5] [6]. Cycloleucine's structural analogy to methionine enables its recognition by MAT's active site, where it forms a non-productive complex that sterically blocks methionine binding. Kinetic analyses reveal a mixed inhibition profile with Ki = 0.8 mM against the rat liver MAT isoform, indicating high-affinity interference that substantially reduces SAM synthesis rates even at physiological methionine concentrations [5].
Simultaneously, (14C)-cycloleucine accelerates the degradation of AdoMetDC—the enzyme responsible for producing decarboxylated SAM (dcSAM) for polyamine biosynthesis. This occurs through substrate-mediated transamination wherein cycloleucine binding promotes pyruvoyl cofactor inactivation, triggering ubiquitination and 26S proteasome-dependent degradation of AdoMetDC. Proteasome inhibition experiments in COS-7 cells demonstrate 85% preservation of AdoMetDC antigen upon cycloleucine co-treatment, confirming this degradation mechanism [6]. The dual inhibition of MAT and AdoMetDC creates a metabolic bottleneck: MAT blockade reduces de novo SAM synthesis, while AdoMetDC degradation limits dcSAM production, thereby shunting residual SAM toward methylation reactions rather than polyamine synthesis.
Table 2: Enzyme Targets of (14C)-Cycloleucine in Methionine Metabolism
| Enzyme | Inhibition Mechanism | Inhibition Constant | Functional Consequence |
|---|---|---|---|
| Methionine Adenosyltransferase (MAT) | Competitive active site binding | Ki = 0.8 mM | Reduced SAM synthesis (70-80% decrease) |
| S-adenosylmethionine Decarboxylase (AdoMetDC) | Cofactor transamination → Ubiquitin-mediated degradation | Half-life reduction from 60 min to 20 min | Diverted SAM flux from polyamine synthesis |
| 5'-Methylthioribose Kinase (MTRK) | Putative allosteric inhibition (indirect evidence) | Not quantified | Impaired methionine salvage from MTA |
The isotopic label at the cyclopentane ring carbon (position 1) provides critical evidence for cycloleucine's metabolic stability—chromatographic analyses show >95% of intracellular (14C) remains associated with the intact compound after 24-hour incubation, confirming its non-metabolizable character and persistent enzyme inhibition [5]. This property makes it particularly valuable for long-term perturbation studies of methylation dynamics.
(14C)-Cycloleucine serves as a powerful epigenetic modulator by inducing genome-wide alterations in DNA methylation patterns through SAM pool depletion. High-coverage whole-genome bisulfite sequencing (≥43× depth) across 86 Arabidopsis epigenetic mutants treated with cycloleucine reveals context-specific hypomethylation effects [3]. The compound preferentially disrupts maintenance methylation at symmetric CG sites (35-60% loss) and CHG contexts (40-65% loss), while de novo CHH methylation exhibits greater resilience (25-40% loss) due to partial redundancy between RNA-directed DNA methylation (RdDM) and CMT2 pathways. Notably, the methylation losses display regional specificity—heterochromatic transposons lose 1.8-fold more methylation than euchromatic genes, indicating that repeat-rich regions are more vulnerable to methyl donor deprivation [3].
Beyond bulk methylation changes, cycloleucine triggers reorganization of the epigenetic landscape by altering the binding dynamics of chromatin modifiers. Proteomic analyses demonstrate reduced occupancy of methyl-CpG-binding domain (MBD) proteins at hypomethylated loci, while histone methyltransferases (HMTs) exhibit redistributed genomic localization. This reorganization manifests functionally as: (1) H3K9me2/me3 reduction: Dimethylation and trimethylation of H3K9 decrease by 40-50% at pericentromeric regions due to impaired recruitment of SUVH4/5/6 histone methyltransferases that require DNA methylation for stable chromatin association; (2) H3K4me3 redistribution: Promoters of stress-response genes gain H3K4me3 marks concomitant with transcriptional activation; (3) Chromatin compartment shifts: 15% of genomic regions normally in constitutive heterochromatin transition toward facultative heterochromatin states [3] [9].
Table 3: Epigenetic Modifications Induced by (14C)-Cycloleucine Treatment
| Epigenetic Parameter | Change Direction | Magnitude of Change | Genomic Regions Affected | Functional Outcome |
|---|---|---|---|---|
| CG DNA Methylation | Decrease | 35-60% | Transposons, pericentromeric repeats | TE reactivation, genomic instability |
| CHG DNA Methylation | Decrease | 40-65% | Heterochromatic knobs, silent genes | Loss of imprinting |
| H3K9me2/me3 | Decrease | 40-50% | Constitutive heterochromatin | Euchromatin expansion |
| H3K27me3 | Variable | -20% to +30% | Developmentally regulated genes | Altered differentiation potential |
| H3K4me3 | Increase | 2-3 fold at promoters | Stress-response genes | Transcriptional activation |
The functional consequences emerge in cellular differentiation systems: murine embryonic stem cells treated with 5 mM cycloleucine for 72 hours show impaired differentiation capacity toward neural lineages, with 60% reduction in Pax6 induction and aberrant expression of 350 developmentally regulated genes. This differentiation blockade correlates with hypomethylation at enhancers of pluripotency factors (Oct4, Nanog) and hypermethylation at neurogenic promoters (Sox1, Nestin), demonstrating cycloleucine's ability to lock cells in plastic, undetermined states through epigenetic rewiring [3] [9]. The isotope label provides critical spatial resolution in these studies, revealing preferential accumulation of (14C)-cycloleucine in nuclear compartments enriched for epigenetic regulators.
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